(S)-Pregabalin methyl ester hydrochloride

Description

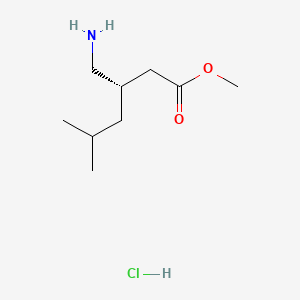

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

methyl (3S)-3-(aminomethyl)-5-methylhexanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-7(2)4-8(6-10)5-9(11)12-3;/h7-8H,4-6,10H2,1-3H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNJFRLJTFCGSL-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)OC)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CC(=O)OC)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40669832 | |

| Record name | Methyl (3S)-3-(aminomethyl)-5-methylhexanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

714230-22-5 | |

| Record name | Pregabalin methyl ester hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0714230225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (3S)-3-(aminomethyl)-5-methylhexanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PREGABALIN METHYL ESTER HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4HJF4CAD7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for S Pregabalin Methyl Ester

Enantioselective Synthesis Strategies

The development of enantioselective methods is paramount for the efficient production of single-enantiomer pharmaceuticals like (S)-Pregabalin Methyl Ester. These strategies aim to create the desired stereocenter with high fidelity, avoiding costly and inefficient resolution steps of racemic mixtures.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. A key example in the synthesis of pregabalin (B1679071) precursors is the asymmetric hydrogenation of a prochiral olefin. For instance, the hydrogenation of a cyano-substituted hexenoic acid or its ester using a chiral rhodium-phosphine complex, such as Rh-Me-DuPHOS, can produce the desired (S)-cyano-methylhexanoate intermediate with very high enantiomeric excess (ee). researchgate.netgoogle.com This intermediate, (S)-3-cyano-5-methylhexanoate, is a direct precursor that can be subsequently reduced to afford the final amino ester product. researchgate.net

Chiral auxiliary-mediated synthesis involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction. One of the most effective strategies employs Evans oxazolidinone auxiliaries. tsijournals.comtsijournals.com In this approach, a chiral oxazolidinone is first acylated with an appropriate acid, such as 3-methyl-butanoyl chloride. tsijournals.com The resulting N-acyl oxazolidinone then undergoes a stereoselective enolate alkylation with an acetate (B1210297) synthon, like benzyl (B1604629) bromoacetate, to establish the correct stereocenter. tsijournals.com Subsequent cleavage of the auxiliary, which can often be recycled, followed by functional group manipulations, yields the target chiral backbone. tsijournals.comtsijournals.com

Another documented method involves the Michael addition of nitromethane (B149229) to an α,β-unsaturated system attached to a chiral oxazolidinone. The reaction, using a base like cesium carbonate, can yield a diastereomerically pure adduct after recrystallization. researchgate.net Subsequent removal of the auxiliary provides the γ-nitro acid, which can be esterified and reduced to give (S)-Pregabalin Methyl Ester. researchgate.net

Table 1: Evans Auxiliary-Based Asymmetric Alkylation for Pregabalin Precursor

| Step | Reagents and Conditions | Product | Yield | Diastereomeric Excess (d.e.) |

| Coupling | Pivoloyl Chloride, CH₂Cl₂, Et₃N, RT to reflux | N-acylated oxazolidinone | 80% | N/A |

| Alkylation | LiHMDS, Benzyl bromo acetate, -78°C | Alkylated oxazolidinone | 85% | >99.0% (after recrystallization) |

| Cleavage | LiOH, H₂O₂, THF:H₂O, -5°C | Chiral hydroxy ester | 85% | N/A |

| Data sourced from a representative synthesis of (S)-Pregabalin. tsijournals.comtsijournals.com |

Biocatalysis leverages enzymes for their high stereoselectivity and mild reaction conditions. One prominent chemoenzymatic route for pregabalin precursors involves the kinetic resolution of a racemic diester, such as rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE). nih.gov Lipases, such as a mutant from Talaromyces thermophilus, can selectively hydrolyze the (S)-enantiomer of the diester. nih.govresearchgate.net This provides the (S)-acid and leaves the unreacted (R)-ester, allowing for their separation. The resulting (S)-acid is a key chiral intermediate for pregabalin. nih.gov While many examples use ethyl esters, the principle is applicable to methyl ester analogues. nih.govnih.govresearchgate.netlupinepublishers.com

A second biocatalytic strategy is the asymmetric bioreduction of β-cyanoacrylate esters using ene-reductases from the Old Yellow Enzyme (OYE) family. nih.govacs.org This method can produce chiral β-cyano esters, which are direct precursors to (S)-Pregabalin Methyl Ester. The stereochemical outcome can be controlled by engineering the substrate (e.g., varying the size of the ester group) and by using either the (E)- or (Z)-isomer of the starting acrylate, allowing access to both enantiomers of the product in high conversion and enantiomeric purity. nih.gov

Table 2: Biocatalytic Kinetic Resolution of a Pregabalin Intermediate Precursor

| Enzyme Source | Substrate | Concentration | Conversion | Enantiomeric Excess (ee_p) |

| Immobilized Talaromyces thermophilus lipase (B570770) mutant | CNDE | 3 M | 49.7% | 95% |

| Morgarella morganii ZJB-09203 esterase | CNDE | 1.5 M | 45.3% | 95% |

| Data from studies on the ethyl ester analogue (CNDE) of the pregabalin precursor. nih.govnih.govresearchgate.net |

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals. For the synthesis of (S)-Pregabalin Methyl Ester precursors, the enantioselective Michael addition is a cornerstone reaction. beilstein-journals.org

This key step often involves the addition of dimethyl malonate or nitromethane to an α,β-unsaturated acceptor like 4-methyl-1-nitropent-1-ene. univaq.itnih.gov Chiral bifunctional catalysts, such as thioureas and squaramides derived from Cinchona alkaloids or amino acids, are particularly effective. beilstein-journals.orgnih.gov These catalysts possess both a basic site (e.g., a tertiary amine) to deprotonate the nucleophile and a hydrogen-bond-donating group (e.g., thiourea (B124793) or squaramide moiety) to activate the electrophile and control the stereochemistry of the addition. unibo.it Using this approach, the Michael adduct, dimethyl (R)-2-(1-isobutyl-2-nitroethyl)malonate, can be obtained with high yield and enantioselectivity, which is then converted to (S)-Pregabalin Methyl Ester through reduction and decarboxylation. univaq.itnih.gov

Table 3: Organocatalyzed Michael Addition for Pregabalin Precursors

| Catalyst Type | Nucleophile | Electrophile | Solvent | Yield | Enantiomeric Excess (ee) |

| Chiral Squaramide | Dimethyl malonate | Racemic nitroalkene | Toluene | 75% | 99:1 er (for major diastereomer) |

| Quinidine-derived thiourea | Meldrum's acid | Nitroalkene | Dichloromethane | 83% | 94% |

| Data sourced from representative organocatalytic syntheses. beilstein-journals.orgnih.govresearchgate.net |

Biocatalytic Transformations for Chiral Resolution and Synthesis

Multistep Synthetic Routes and Retrosynthetic Analysis

The design of a multistep synthesis for a complex molecule like (S)-Pregabalin Methyl Ester requires careful planning, which is often guided by retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials.

A common retrosynthetic disconnection for (S)-Pregabalin Methyl Ester is at the C-N bond of the aminomethyl group, revealing a γ-nitro or γ-cyano methyl ester as the key intermediate. This intermediate can be further disconnected at the Cα-Cβ bond, leading back to a Michael acceptor (e.g., an α,β-unsaturated ester or nitroalkene) and a nucleophile (e.g., a malonate or nitromethane). tsijournals.comtsijournals.com For example, a retrosynthetic analysis might trace (S)-Pregabalin back to the chiral azido (B1232118) ester, which comes from a hydroxy ester formed via an Evans asymmetric alkylation. tsijournals.comtsijournals.com

Synthetic routes can be broadly classified as linear or convergent. wikipedia.org

Green Chemistry Principles in (S)-Pregabalin Methyl Ester Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. The synthesis of (S)-Pregabalin and its esters is a prime example where green methodologies have been successfully implemented. google.compatsnap.com

Solvent Selection and Minimization Strategies

Solvent choice is a critical factor in the environmental impact of a chemical process. nih.gov Traditional organic solvents are often volatile, flammable, and toxic. Research into the synthesis of pregabalin precursors has focused on using more environmentally benign solvents or even solvent-free conditions. For instance, a patent for a green synthesis of pregabalin describes a route with reduced environmental pollution. patsnap.com The use of aqueous media or biphasic systems, particularly in enzymatic reactions, has been shown to be effective. nih.gov Furthermore, minimizing the number of solvent-intensive workup and purification steps by designing telescoped or one-pot reactions significantly reduces solvent consumption. nih.gov

Atom Economy and E-Factor Metrics in Process Design

Atom economy and the Environmental Factor (E-factor) are key metrics for evaluating the greenness of a synthetic process. nih.govroyalsocietypublishing.org Atom economy, a theoretical measure, calculates the proportion of reactant atoms incorporated into the desired product. The E-factor provides a more practical assessment by quantifying the amount of waste generated per unit of product.

Development of Sustainable Catalytic Systems

The shift from stoichiometric reagents to catalytic methods is a fundamental principle of green chemistry. In the context of (S)-Pregabalin Methyl Ester synthesis, various sustainable catalytic systems have been developed.

Biocatalysis: Enzymes, such as lipases and nitrilases, offer high selectivity and operate under mild conditions, often in aqueous media. nih.gov Lipases have been effectively used for the kinetic resolution of racemic precursors to (S)-Pregabalin. nih.govscielo.br For example, immobilized lipases have demonstrated high conversion rates and enantioselectivity in the hydrolysis of precursors, and the biocatalyst can be reused over multiple cycles. nih.gov A chemoenzymatic process using a nitrilase for the synthesis of a key pregabalin precursor has also been reported. researchgate.net

Organocatalysis: Metal-free organocatalysts have emerged as a powerful tool for asymmetric synthesis. Chiral squaramide catalysts, for instance, have been used in the Michael addition step of a synthetic route to pregabalin, achieving high enantioselectivity. beilstein-journals.orgunivaq.it These catalysts are often more stable and less toxic than their metal-based counterparts.

Heterogeneous Catalysis: The use of solid-supported catalysts simplifies product purification and catalyst recycling. Heterogeneous catalysts have been employed in various steps of pregabalin synthesis, including in continuous flow systems. researchgate.net

Continuous Flow Chemistry and Microreactor Technologies

Continuous flow chemistry, often utilizing microreactors, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. mdpi.combeilstein-journals.org This technology is particularly well-suited for the synthesis of pharmaceutical intermediates like (S)-Pregabalin Methyl Ester.

The use of microreactors can dramatically shorten reaction times and improve yields. For example, the synthesis of bicyclic esters in a continuous-flow microreactor achieved a 96.7% yield in just 335 seconds, compared to 4.5 hours and a 93% yield in a batch reactor. researchgate.net In the context of synthesizing β-amino acid esters, a lipase-catalyzed Michael addition in a continuous-flow microreactor reached the desired yield in 30 minutes, whereas the same reaction in a batch bioreactor took 24 hours. mdpi.com

Continuous flow systems also enable the safe handling of hazardous reagents and intermediates and can be integrated into multi-step synthetic sequences. researchgate.netbeilstein-journals.org A three-step sequential-flow system using heterogeneous catalysts has been developed for the synthesis of a pregabalin precursor, demonstrating the potential of this technology for complex syntheses. researchgate.net The ability to precisely control reaction parameters in a microreactor can lead to higher purity products and reduced byproduct formation.

Stereochemical Control and Chirality in S Pregabalin Methyl Ester Synthesis

Mechanisms of Stereoselectivity and Asymmetric Induction

Stereoselectivity in the synthesis of (S)-Pregabalin and its esters is achieved through several key mechanisms that guide the formation of the desired stereoisomer. Asymmetric induction is the process where a chiral element influences the creation of a new stereocenter, leading to a preferential formation of one enantiomer or diastereomer.

Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral olefin precursor using a chiral catalyst. For intermediates leading to Pregabalin (B1679071), a rhodium catalyst complexed with a chiral phosphine (B1218219) ligand, such as Me-DuPHOS, has been effectively used. researchgate.netresearchgate.net The catalyst creates a chiral environment, forcing the hydrogen atoms to add to one face of the double bond preferentially, thereby establishing the (S)-configuration at the newly formed stereocenter with high enantiomeric excess (ee). researchgate.netresearchgate.net

Organocatalysis: The use of small organic molecules as chiral catalysts offers a metal-free alternative for asymmetric synthesis. In routes applicable to Pregabalin synthesis, organocatalytic Michael additions are prominent. beilstein-journals.orgnih.gov For example, the conjugate addition of a nucleophile like dimethyl malonate or nitromethane (B149229) to a nitroalkene can be catalyzed by chiral squaramides or prolinol derivatives. beilstein-journals.orgnih.govnih.gov These catalysts activate the substrates through hydrogen bonding and steer the nucleophilic attack to generate the product with a high degree of enantioselectivity. aalto.fi

Enzymatic Kinetic Resolution: Biocatalysis provides a highly selective method for separating enantiomers. In the context of Pregabalin synthesis, lipases are used for the kinetic resolution of racemic esters. nih.govresearchgate.netnih.gov For instance, a lipase (B570770) can selectively hydrolyze one enantiomer of a racemic ester intermediate, such as rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE), leaving the other enantiomer unreacted. nih.govnih.gov This allows for the separation of the desired (S)-enantiomer, which can then be converted to (S)-Pregabalin or its methyl ester. This chemoenzymatic process is a competitive and attractive route for industrial-scale production. nih.gov

Chiral Pool and Chiral Auxiliary Methodologies

These strategies leverage existing sources of chirality to direct the synthesis of the target molecule.

Chiral Pool Synthesis: This approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. D-mannitol has been employed as a chiral precursor for the synthesis of (S)-Pregabalin. researchgate.netnih.gov The inherent stereochemistry of D-mannitol is carried through a sequence of reactions to ultimately define the stereocenter of the final product. researchgate.netnih.gov

Chiral Auxiliary Methodologies: A chiral auxiliary is a temporary chiral group that is attached to an achiral substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. The Evans oxazolidinone auxiliaries are a classic example used in Pregabalin synthesis. tsijournals.comtsijournals.com The process typically involves:

Acylating a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with an appropriate acyl chloride. tsijournals.comepo.org

Performing a stereoselective alkylation of the resulting N-acyl oxazolidinone. The bulky substituent on the auxiliary blocks one face of the enolate, directing the incoming electrophile (e.g., benzyl (B1604629) bromoacetate) to the opposite face. tsijournals.com

Cleaving the auxiliary, often under basic conditions (e.g., LiOH/H₂O₂), to release the chiral carboxylic acid with high enantiomeric purity. tsijournals.comresearchgate.net This method is highly effective but can be costly for large-scale production due to the price of the auxiliary. epo.org

| Strategy | Chiral Source/Reagent | Key Transformation | Reference |

| Chiral Pool | D-Mannitol | Used as a starting material with inherent chirality. | researchgate.net, nih.gov |

| Chiral Auxiliary | Evans Oxazolidinone ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) | Asymmetric alkylation of an N-acyl oxazolidinone intermediate. | tsijournals.com, tsijournals.com, epo.org, |

Diastereoselective Synthesis Approaches

Diastereoselective synthesis aims to create a specific diastereomer of an intermediate molecule, which can then be purified and converted into the desired enantiomerically pure product. This often overlaps with the use of chiral auxiliaries, as their primary function is to induce diastereoselectivity.

One prominent diastereoselective approach in the synthesis of Pregabalin precursors is the Michael addition. For instance, the conjugate addition of nitromethane to an α,β-unsaturated ester derived from a chiral alcohol or attached to a chiral auxiliary creates two new stereocenters. researchgate.netnih.gov The existing chirality influences the direction of the nucleophilic attack, leading to the preferential formation of one diastereomer. In one reported synthesis, the Michael addition of nitromethane to an α,β-unsaturated ester derived from 2,3-O-isopropylidene-D-glyceraldehyde resulted in the desired γ-nitroester with high diastereoselectivity. nih.gov Similarly, the addition of nitromethane to an α,β-unsaturated oxazolidinone provides a diastereomerically pure adduct after recrystallization. researchgate.net The diastereomers, having different physical properties, can then be separated by standard techniques like crystallization or chromatography.

| Approach | Reactants | Catalyst/Conditions | Diastereomeric Ratio (d.r.) / Yield | Reference |

| Evans Asymmetric Alkylation | N-acylated oxazolidinone + Benzyl bromoacetate | LiHMDS, -78°C | >99.0% d.e. (after recrystallization) | tsijournals.com |

| Michael Addition | α,β-unsaturated oxazolidinone + Nitromethane | Cs₂CO₃ | Diastereomerically pure adduct (34% yield after recrystallizations) | researchgate.net |

| Michael Addition | α,β-unsaturated ester from D-glyceraldehyde + Nitromethane | TBAF | (S,S)-γ-nitroester in 75% yield | nih.gov |

Techniques for Enantiomeric Excess Determination and Chiral Purity Assessment

Accurately determining the enantiomeric purity of (S)-Pregabalin Methyl Ester and its precursors is critical for quality control. The (R)-enantiomer is considered an impurity, and its presence must be quantified. mdpi.com

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for separating and quantifying enantiomers. europa.eu The separation can be achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Zwitterionic chiral selectors have proven effective for the direct separation of Pregabalin enantiomers. mdpi.com Alternatively, pre-column derivatization with a chiral reagent, such as Nα-(5-fluoro-2,4-dinitrophenyl)-L-alanine amide (FDAA, also known as Marfey's reagent), converts the enantiomers into a pair of diastereomers. researchgate.net These diastereomers can then be readily separated on a standard achiral HPLC column (e.g., C18) and quantified using a UV detector. researchgate.netgoogle.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for chiral analysis. Due to the amphoteric nature of Pregabalin, derivatization is necessary. nih.gov A two-step derivatization is often employed: first, the carboxylic acid group is methylated to form the methyl ester, which prevents unwanted ring-closure (lactamization) in the hot GC injection port. nih.gov Second, the amine group is reacted with a chiral derivatizing agent, like (S)-(-)-N-(trifluoroacetyl)prolyl chloride (S-TPC), to form diastereomers that can be separated on a standard GC column and detected by MS. nih.gov

| Technique | Principle | Derivatization Agent (if applicable) | Detection | Reference |

| Chiral HPLC | Direct separation on a Chiral Stationary Phase (CSP). | None (direct method) | UV, MS | mdpi.com, europa.eu |

| HPLC | Pre-column derivatization to form diastereomers, followed by separation on an achiral column. | Marfey's Reagent (FDAA) | UV | researchgate.net, google.com |

| GC-MS | Derivatization to form volatile diastereomers, followed by separation on an achiral column. | 1. Methylation (e.g., with HCl in methanol) 2. Chiral agent (e.g., S-TPC) | Mass Spectrometry (MS) | nih.gov |

Role of S Pregabalin Methyl Ester As a Precursor in Complex Molecule Synthesis

Precursor to Gamma-Aminobutyric Acid (GABA) Analogs

Gamma-Aminobutyric acid (GABA) is a primary inhibitory neurotransmitter in the central nervous system. However, its therapeutic utility is limited by its inability to cross the blood-brain barrier effectively. This has spurred the development of GABA analogs, lipophilic molecules designed to mimic GABA's function with improved pharmacokinetic properties. mdpi.comnih.gov (S)-Pregabalin Methyl Ester serves as a valuable starting point for creating such analogs.

Research has demonstrated the use of esterified precursors, structurally related to (S)-Pregabalin Methyl Ester, in the synthesis of novel N-heterocyclic GABA analogs. mdpi.com In these synthetic pathways, the ester group is a stable, yet reactive, handle that is carried through several reaction steps before being hydrolyzed in the final stage to yield the desired carboxylic acid analog. For instance, the synthesis of derivatives like 3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-methylhexanoic acid and 3-((1H-benzo[d]imidazol-1-yl)methyl)-5-methylhexanoic acid starts from their corresponding methyl or ethyl ester intermediates. mdpi.com The ester functionality is crucial for the success of intermediate reactions before the final saponification step. mdpi.com

Application in Pregabalin (B1679071) Active Pharmaceutical Ingredient (API) Synthesis

The most prominent application of (S)-Pregabalin Methyl Ester is as a penultimate intermediate in the manufacturing of Pregabalin. lupinepublishers.comgoogle.com This pathway is favored in several synthetic strategies for its efficiency and the ability to achieve high purity of the final API.

The conversion of (S)-Pregabalin Methyl Ester to Pregabalin is primarily achieved through ester hydrolysis. This chemical reaction involves breaking the ester bond to form a carboxylate salt, which is then neutralized to yield the final carboxylic acid. Research has explored various conditions for this crucial step.

One common method involves the use of a base, such as sodium hydroxide (B78521), to hydrolyze the methyl ester. lupinepublishers.com An alternative patented process describes the stereoselective hydrolysis of pregabalin alkyl esters using enzymes like lipases or proteases. google.com In one example of this enzymatic resolution, a racemic mixture of pregabalin methyl ester was subjected to hydrolysis using Lipozyme. The enzyme selectively acted on the (S)-ester, which was then chemically hydrolyzed to produce (S)-Pregabalin with high optical purity. google.com

Following hydrolysis, salt formation is often employed for purification. The resulting (S)-Pregabalin can be isolated as a salt, for instance, by using acids like (S)-(+)-mandelic acid, which allows for the separation of the desired (S)-enantiomer from any remaining (R)-enantiomer through crystallization, ensuring high enantiomeric purity in the final product. chemicalbook.com

Ensuring the purity of any API is critical, and regulatory bodies like the International Conference on Harmonisation (ICH) set strict limits on acceptable impurity levels. researchgate.netnih.gov The synthesis of Pregabalin from (S)-Pregabalin Methyl Ester can generate several process-related impurities that must be identified, monitored, and controlled.

During process development, several potential impurities have been identified, synthesized, and characterized to establish their profiles. researchgate.netumich.edu Some of these impurities are formed from side reactions or unreacted starting materials. Notably, ester-related impurities can arise, such as the formation of (S)-3-aminomethyl-5-methylhexanoic acid isopropyl ester or isobutyl ester, which have been reported as new process impurities. researchgate.net Other identified impurities include the lactam (4-isobutylpyrrolidin-2-one), 3-isobutylglutaric acid, and the (R)-enantiomer of Pregabalin. researchgate.netgoogle.com

Strategies for controlling these impurities involve optimizing reaction conditions, such as temperature and reaction time, during hydrolysis and subsequent steps. google.com Advanced chromatographic techniques, including preparative HPLC and simulated moving bed (SMB) chromatography, have been developed for the effective isolation and removal of impurities, ensuring the final Pregabalin API meets stringent purity requirements of over 99.75% for the (S)-isomer. nih.govgoogle.com

| Impurity Name | Typical Origin / Type | Reference |

|---|---|---|

| (R)-(-)-3-aminomethyl-5-methylhexanoic acid | Enantiomeric Impurity | researchgate.net |

| 4-Isobutylpyrrolidin-2-one | Lactam Impurity (Intramolecular Cyclization) | researchgate.netgoogle.com |

| 3-Isobutylglutaric Acid | Process-Related Impurity | researchgate.net |

| (S)-3-aminomethyl-5-methylhexanoic acid isopropyl ester | Ester-Related Impurity | researchgate.net |

| (S)-3-aminomethyl-5-methylhexanoic acid isobutyl ester | Ester-Related Impurity | researchgate.net |

| 3-(aminomethyl)-5-methylhex-4-enoic acid | Process Impurity ("4-ene impurity") | nih.gov |

Research on Ester Hydrolysis and Salt Formation Processes

Utilization in the Synthesis of Novel Pregabalin Derivatives

(S)-Pregabalin Methyl Ester is a valuable scaffold for creating novel derivatives of Pregabalin. By modifying the core structure, medicinal chemists can explore new chemical space and potentially develop compounds with altered or improved pharmacological profiles. The ester group provides a convenient point for chemical manipulation or can be retained until the final synthetic step.

For example, research into new GABA analogs has led to the synthesis of Pregabalin derivatives where the primary amine is incorporated into a heterocyclic ring system. mdpi.com The synthesis of these complex molecules, such as 3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-methylhexanoic acid, utilizes the corresponding ester as a key intermediate. The ester is hydrolyzed with a reagent like lithium hydroxide to afford the final acid derivative. mdpi.com This strategy allows for the construction of the complex heterocyclic portion of the molecule while the carboxylic acid functionality is protected in its ester form.

Contributions to Analog-Based Drug Discovery Research through Chemical Modification

Analog-based drug discovery is a cornerstone of medicinal chemistry, involving the systematic modification of a lead compound to understand its structure-activity relationships (SAR). (S)-Pregabalin Methyl Ester facilitates this process by providing a ready starting material for such modifications. The synthesis of a series of Pregabalin analogs has been crucial in elucidating the structural requirements for binding to its biological target, the α2-δ subunit of voltage-gated calcium channels. researchgate.netacs.org

| Modification Area | Effect on Activity | Reference |

|---|---|---|

| Alkylation of the amino group | Generally reduces or abolishes α2-δ binding affinity. | researchgate.net |

| Modification of the isobutyl group | Can be replaced with other alkyl or cycloalkyl groups while retaining affinity. | researchgate.net |

| Constraining the backbone (e.g., cyclization) | Can lead to potent analogs, indicating a preferred conformation for binding. | researchgate.netacs.org |

| Esterification of the carboxylic acid | Results in a prodrug form that lacks significant binding affinity until hydrolyzed in vivo. | researchgate.net |

Analytical Research of S Pregabalin Methyl Ester

Chromatographic Methodologies for Purity and Enantiomeric Purity Assessment

Chromatographic techniques are fundamental in separating (S)-Pregabalin Methyl Ester from impurities, including its (R)-enantiomer and other process-related substances.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of pregabalin (B1679071) and its intermediates. arkat-usa.orgresearchgate.net For (S)-Pregabalin Methyl Ester, which lacks a strong chromophore for sensitive UV detection, derivatization is a common strategy. mdpi.com However, direct analysis is also possible.

Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings. A reverse-phase C18 column is often suitable. The mobile phase usually consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. Validation of the method ensures its accuracy, precision, linearity, and robustness, which is crucial for quality control in a manufacturing setting. quickcompany.in

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development; actual conditions may vary based on specific impurities and instrumentation.

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. While pregabalin itself is challenging to analyze by GC due to its low volatility and tendency for thermal degradation (ring closure to a lactam), its methyl ester is more amenable to this technique. nih.gov Derivatization can further enhance volatility and improve chromatographic peak shape. researchgate.net

GC analysis is often coupled with a mass spectrometer (GC-MS), which aids in the identification of impurities. The development of a GC method involves selecting an appropriate capillary column (e.g., HP-5-MS) and optimizing the temperature program to ensure separation of all relevant compounds. researchgate.net

Table 2: Typical GC Parameters for (S)-Pregabalin Methyl Ester Analysis

| Parameter | Condition |

| Column | HP-5-MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

Parameters are illustrative and require optimization for specific applications.

Advanced Chiral Chromatography Techniques

Ensuring the enantiomeric purity of (S)-Pregabalin Methyl Ester is critical. Advanced chiral chromatography techniques, particularly chiral HPLC, are the methods of choice for separating and quantifying the (S)- and (R)-enantiomers. google.com

Direct separation can be achieved using a Chiral Stationary Phase (CSP). mdpi.comresearchgate.net Zwitterionic chiral selectors derived from cinchona alkaloids have proven effective for the direct resolution of pregabalin enantiomers. mdpi.comresearchgate.net Method optimization focuses on the mobile phase composition (including organic modifiers and acidic/basic additives) and column temperature to achieve baseline separation. mdpi.com Chiral GC columns are also utilized for determining the enantiomeric excess (e.e.) of pregabalin intermediates after suitable derivatization. google.com

Table 3: Example Chiral HPLC Method for Enantiomeric Purity

| Parameter | Condition |

| Column | CHIRALPAK ZWIX(+) (150 x 3.0 mm i.d.) |

| Mobile Phase | 5 mM Ammonium Formate + 5 mM Formic Acid in Methanol/Water (96:4, v/v) |

| Flow Rate | 0.5 mL/min |

| Detector | Mass Spectrometry (MS) or UV |

| Column Temperature | 25 °C |

This method is adapted from published research on the direct separation of pregabalin enantiomers. mdpi.com

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure and identity of (S)-Pregabalin Methyl Ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for unambiguous structure determination. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework. google.com

In the ¹H NMR spectrum, the chemical shifts, integration values, and coupling patterns of the protons confirm the presence of the isobutyl group, the aminomethyl group, the methoxy (B1213986) group of the ester, and the protons on the chiral backbone. google.commedchemexpress.com ¹³C NMR provides complementary information by showing distinct signals for each carbon atom in the molecule.

Table 4: Predicted ¹H NMR Spectral Data for (S)-Pregabalin Methyl Ester in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (isobutyl) | ~0.90 | Doublet |

| CH (isobutyl) | ~1.60 | Multiplet |

| CH₂ (isobutyl) | ~1.15-1.30 | Multiplet |

| CH (chiral center) | ~2.15-2.30 | Multiplet |

| CH₂-CO | ~2.35 | Multiplet |

| CH₂-N | ~3.30-3.50 | Multiplet |

| O-CH₃ (ester) | ~3.67 | Singlet |

| NH₂ | Variable | Broad Singlet |

Predicted values are based on structural analysis and data from similar compounds. google.com Actual spectra should be compared to a reference standard.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of (S)-Pregabalin Methyl Ester and to study its fragmentation, which provides structural confirmation. arkat-usa.org When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a highly selective and sensitive analytical tool. nih.govgoogle.com

Using an ionization technique like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺. For (S)-Pregabalin Methyl Ester (Molecular Formula: C₉H₁₉NO₂), the expected mass-to-charge ratio (m/z) for this ion would be approximately 174.15. Further fragmentation of this ion in the mass spectrometer yields characteristic product ions that help to confirm the structure.

Table 5: Expected Mass Spectrometry Data for (S)-Pregabalin Methyl Ester

| Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated Molecular Ion | ~174.15 |

| [M-OCH₃]⁺ | Loss of methoxy group | ~143.12 |

| [M-COOCH₃]⁺ | Loss of carbomethoxy group | ~115.13 |

| [C₄H₉]⁺ | Isobutyl cation | ~57.07 |

Fragmentation patterns can vary based on the ionization method and collision energy used.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in the structural elucidation of (S)-Pregabalin Methyl Ester by identifying its key functional groups. The molecule possesses a primary amine, an ester, and aliphatic hydrocarbon chains, each with characteristic vibrational modes.

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the ester carbonyl (C=O) stretching vibration. For analogous compounds, such as (S)-3-aminomethyl-5-methylhexanoic acid isobutyl ester, this peak appears sharply around 1727 cm⁻¹. researchgate.netarkat-usa.org A similar strong absorption is expected for the methyl ester in this region. Other key absorptions include the N-H stretching vibrations of the primary amine, typically appearing in the 3300-3500 cm⁻¹ region, and C-H stretching vibrations of the isobutyl and methyl groups just below 3000 cm⁻¹. The C-O stretching of the ester group will present a strong signal in the 1000-1300 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the polar carbonyl group gives a strong IR signal, the non-polar C-C and C-H bonds of the isobutyl backbone produce more intense Raman scattering signals. Challenges in Raman spectroscopy can arise, as studies on similar molecules have shown that ester functional groups may yield weak signals in certain applications like Surface-Enhanced Raman Scattering (SERS).

A summary of the expected vibrational bands for (S)-Pregabalin Methyl Ester is provided in the table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Amine (R-NH₂) | N-H Stretch | 3300 - 3500 | Medium | Weak |

| Amine (R-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 | Medium to Strong | Medium |

| Alkane (C-H) | C-H Stretch | 2850 - 2960 | Strong | Strong |

| Alkane (C-H) | C-H Bend | 1350 - 1470 | Medium | Medium |

| Ester (C=O) | C=O Stretch | ~1727 | Strong | Medium |

| Ester (C-O) | C-O Stretch | 1000 - 1300 | Strong | Medium |

Advanced Titrimetric and Quantitative Analysis Methods

The quantitative analysis of (S)-Pregabalin Methyl Ester is primarily achieved through advanced chromatographic techniques rather than traditional titrimetry, due to the compound's structure and typical applications as an analytical standard or impurity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a principal method for the enantiomeric identification and quantification of pregabalin. nih.gov A critical step in this analysis involves the derivatization of the parent compound, (S)-Pregabalin, into its methyl ester. nih.gov This esterification, or "capping" of the carboxylic acid, overcomes significant analytical challenges, including the poor volatility of the zwitterionic pregabalin and its tendency to undergo cyclization to a lactam at high temperatures in the GC injection port. nih.gov

Once converted to (S)-Pregabalin Methyl Ester, the molecule is amenable to GC separation. The process typically involves:

Esterification: (S)-Pregabalin is reacted with a methylating agent to form (S)-Pregabalin Methyl Ester.

Chiral Derivatization: The primary amine of the methyl ester is then reacted with a chiral derivatizing agent. nih.gov

GC-MS Analysis: The resulting diastereomeric derivative is analyzed by GC-MS, allowing for the separation and quantification of the (S)-enantiomer from the (R)-enantiomer. nih.gov

High-Performance Liquid Chromatography (HPLC) is another powerful technique used for the analysis of pregabalin and its related substances, including the methyl ester. researchgate.netcaymanchem.com Reversed-phase HPLC methods coupled with UV or mass spectrometric detection can effectively separate (S)-Pregabalin Methyl Ester from the active pharmaceutical ingredient (API) and other impurities, allowing for its precise quantification as part of quality control and impurity profiling. arkat-usa.org

Impurity Isolation, Identification, and Characterization Studies

(S)-Pregabalin Methyl Ester is recognized primarily as a process-related impurity that can arise during the synthesis of (S)-Pregabalin. klivon.commedchemexpress.com Its formation is particularly associated with synthetic routes where methanol is used as a solvent or reagent, especially under acidic conditions that favor esterification of the parent drug's carboxylic acid group.

Regulatory guidelines from bodies like the International Conference on Harmonisation (ICH) necessitate that impurities present in a final drug substance at levels of 0.10% or higher must be identified and characterized. arkat-usa.org Consequently, significant research has been directed at the detection, synthesis, and characterization of potential impurities of pregabalin, including its various ester forms. researchgate.netklivon.com

Isolation and Identification: The isolation of (S)-Pregabalin Methyl Ester from a crude mixture containing the (S)-Pregabalin API is typically performed using preparative chromatographic techniques, such as preparative HPLC or flash chromatography. lgcstandards.com During analytical method development, its presence is often first detected by LC-MS, which would show a molecular ion corresponding to the mass of the ester. klivon.commedchemexpress.com

Characterization: Once isolated, the structure of the impurity is confirmed using a suite of spectroscopic techniques:

Mass Spectrometry (MS): Provides the molecular weight of the compound. For the hydrochloride salt of (S)-Pregabalin Methyl Ester, the protonated molecular ion [M+H]⁺ would be observed at m/z 174.1. arkat-usa.orgklivon.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the detailed structure, showing characteristic signals for the methyl ester group (a singlet around 3.6-3.7 ppm in ¹H NMR) and confirming the connectivity of the isobutyl and aminomethyl fragments. lgcstandards.com

Infrared (IR) Spectroscopy: Confirms the presence of the key functional groups, most notably the ester carbonyl stretch near 1727 cm⁻¹, distinguishing it from the carboxylic acid of the parent drug. researchgate.netarkat-usa.org

For routine quality control, reference standards of (S)-Pregabalin Methyl Ester are used to accurately identify and quantify this specific impurity in batches of (S)-Pregabalin. klivon.com

Process Development and Optimization in Industrial Chemical Research

Scalability Studies for Manufacturing and Pilot Plant Operations

The transition from laboratory-scale synthesis to industrial manufacturing of (S)-Pregabalin and its intermediates, such as (S)-Pregabalin Methyl Ester, necessitates comprehensive scalability studies. These studies are critical for identifying potential challenges in handling large quantities of reagents and ensuring process safety and consistency. Pilot plants serve as an essential bridge between bench-top discovery and full-scale production, allowing for the initial scale-up of synthesis processes under controlled conditions that mimic an industrial environment. google.com

Continuous flow chemistry has emerged as a key technology for scaling up the production of pregabalin (B1679071) intermediates. nih.govunivaq.it This method allows for safer handling of potentially hazardous reactions and provides better control over reaction parameters, which is crucial for maintaining consistent product quality on a large scale. nih.govresearchgate.net For example, a continuous flow system for an asymmetric conjugate addition was operated for over five days, demonstrating its robustness for industrial application. univaq.it The selection of a manufacturing route is often based on cost projections, with multiple routes being evaluated in the lab and the most promising ones scaled up in a pilot plant for further assessment. epo.org

Reaction Parameter Optimization for Yield and Selectivity

Optimizing reaction parameters is a cornerstone of chemical process development, aimed at maximizing product yield and stereoselectivity while minimizing by-product formation and energy consumption.

Temperature, Pressure, and Concentration Effects

The synthesis of (S)-Pregabalin intermediates is highly sensitive to reaction conditions. Temperature is a critical parameter; for instance, in the synthesis of 3-isobutyl glutarimide, a precursor, the reaction temperature was systematically studied from 90 to 160°C to find the optimal conditions. researchgate.net Similarly, in the conversion of a diester intermediate, heating the reaction mixture to 135°C was a key step. nih.gov However, elevated temperatures can also be detrimental. In one enzymatic process, higher temperatures increased the initial reaction rate but ultimately lowered the conversion due to the formation of oligomeric inhibitors. researchgate.net Some processes require cryogenic temperatures, as low as -78°C, which can be challenging and costly to implement on an industrial scale. acs.org

Pressure is another important variable. Hydrogenation steps, for example, are conducted under specific pressures, such as 1 to 5 atmospheres or 70-80 psi, to achieve efficient reduction of functional groups. nih.govresearchgate.net The effect of pressure on enzymatic reactions has also been studied, indicating it can be an effective parameter to control reaction outcomes, though in some cases, increased pressure can lead to a faster decrease in enzyme activity. nih.gov

Reactant concentration is carefully controlled to drive reactions to completion and ensure safety. In many syntheses, one reactant is used in excess to ensure the complete conversion of a more valuable substrate. researchgate.net The concentration of reagents like sodium cyanide in solvent mixtures is precisely managed, as exothermic reactions can occur upon addition. nih.gov

The following table summarizes the optimization of various reaction parameters from different studies.

Interactive Data Table: Optimization of Reaction Parameters| Parameter | Studied Range | Optimal Condition | Compound/Reaction Stage | Outcome | Source |

|---|---|---|---|---|---|

| Temperature | 90 - 160°C | 160°C | 3-isobutylglutaric acid to 3-isobutyl glutarimide | High efficiency | researchgate.net |

| Temperature | 25 - 35°C | 25 - 35°C | Hydrogenation with Raney Nickel | High purity product | researchgate.net |

| Temperature | 75 - 80°C | 75 - 80°C | Decarboxylation step | High yield (96.82%) | researchgate.net |

| Pressure | 70 - 80 psi | 70 - 80 psi | Hydrogenation with Raney Nickel | Reaction completion | researchgate.net |

| Pressure | 1 - 5 atm | Ambient | Hydrogenation over Pd/C | Afforded product | nih.gov |

| Time | 5 h | 5 h | Formamide with dicarboxylic acid | Reaction completion | nih.gov |

Stirring and Mixing Effects on Reaction Kinetics

The efficiency of mixing, influenced by stirring speed and reactor design, can have a profound impact on reaction kinetics, especially in heterogeneous or multiphase systems common in industrial synthesis. In certain reactions, the rate of mixing must be at least as fast as the reaction kinetics to promote the desired pathway and prevent the formation of by-products. researchgate.net For instance, in a process where a thick slurry is formed, challenges with stirring can be significant, particularly on a large scale. researchgate.net

Studies on the preparation of sustained-release microspheres for pregabalin have demonstrated a clear relationship between stirring speed and particle size; higher rotation speeds produce stronger shear forces, leading to smaller emulsion droplets and, consequently, smaller microspheres. beilstein-journals.org While this example relates to formulation rather than synthesis, it underscores the critical role of agitation in controlling the physical properties of the product. An increase in stirring speed from 600 rpm to 800 rpm was shown to not significantly affect encapsulation efficiency, but it did decrease particle size. beilstein-journals.org Vigorous stirring is often specified in procedures to ensure efficient mass transfer between phases, such as in the synthesis of triflate intermediates where a biphasic mixture is involved. bloomtechz.com

Catalyst Screening and Optimization for Industrial Application

Catalysis is central to many modern synthetic routes for (S)-Pregabalin precursors, offering pathways to high enantiomeric purity and efficiency. Both biocatalysts and chemical catalysts are extensively screened and optimized for industrial use.

Chemoenzymatic routes are highly favored for their sustainability and high selectivity. americanpharmaceuticalreview.com Lipases, such as Lipolase from Thermomyces lanuginosa, and nitrilases are widely used. bloomtechz.comresearchgate.net For example, an esterase, EstZF172, was identified for its ability to stereoselectively catalyze the hydrolysis of a racemic diester intermediate, thereby increasing the chiral purity of the desired (S)-enantiomer. americanpharmaceuticalreview.comgoogle.com Screening of various enzymes is a common practice to identify the most effective biocatalyst for a specific transformation. europa.eu The optimization of these enzymatic reactions can lead to high substrate conversions and enantiomeric excess, making them viable for large-scale production. google.com

Chemical catalysis, particularly asymmetric organocatalysis, has also been developed for the synthesis of pregabalin intermediates. univaq.itresearchgate.net Recyclable polymer-bound phase transfer catalysts and squaramide-based organocatalysts have been successfully employed. researchgate.netgoogle.com These catalysts can achieve high turnover frequencies and enantioselectivity. researchgate.net For instance, a process using an organocatalyst was scaled up to produce over 2 kg of a chiral intermediate with 90% enantiomeric excess. google.com Metal catalysts, such as Palladium on carbon (Pd/C) and Raney Nickel, are crucial for hydrogenation steps in various synthetic routes. epo.orgnih.gov Optimization focuses on catalyst loading, reaction conditions, and catalyst recovery to ensure cost-effectiveness and minimize environmental impact. researchgate.netgoogle.com

The table below presents a selection of catalysts used in the synthesis of pregabalin and its precursors.

Interactive Data Table: Catalyst Screening and Application| Catalyst Type | Catalyst Name | Reaction Type | Key Finding | Source |

|---|---|---|---|---|

| Biocatalyst | Lipolase | Enzymatic Resolution | Resolves rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester | bloomtechz.comresearchgate.net |

| Biocatalyst | EstZF172 | Stereoselective Hydrolysis | Catalyzes (R)-CNDE to increase chiral purity of (S)-CNDE intermediate | americanpharmaceuticalreview.comgoogle.com |

| Biocatalyst | Nitrilase | Hydrolysis | Converts dicyano compound to (S)-cyano acid | nih.gov |

| Organocatalyst | Squaramide-based catalyst | Conjugate Addition | High turnover frequency, >2 kg scale synthesis | researchgate.netgoogle.com |

| Organocatalyst | Polymer-bound PTC | Phase Transfer Catalysis | Recyclable catalyst, 54% overall yield for (S)-Pregabalin | google.comacs.org |

| Metal Catalyst | Raney Nickel | Hydrogenation | Reduction of nitro groups and nitriles | epo.orgresearchgate.net |

Crystallization Studies and Polymorphism Control

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a key consideration. Different polymorphs can have different physical properties, including solubility and stability. For (S)-Pregabalin, several polymorphic forms have been identified, and controlling the process to consistently produce the most stable form is a priority. google.comacs.orggoogle.com This is typically achieved by carefully controlling solvent systems, temperature, cooling rates, and agitation. researchgate.net For example, one process for preparing a specific polymorph of pregabalin involves recrystallization from an aqueous alkanol solvent system with a specific water content. google.com

The choice of solvent is crucial. Solvents such as isopropanol, water, methanol (B129727), ethyl acetate (B1210297), and various mixtures are commonly used for the crystallization of pregabalin and its intermediates. researchgate.net The final API crystallization often requires precise control of cooling rates and the addition of seed crystals to prevent the formation of undesired polymorphs and to ensure a consistent particle size. Understanding the relationship between solution chemistry, including solvent and hydration state, and the nucleation process is essential for controlling crystallization outcomes.

Implementation of Process Analytical Technology (PAT) for Real-Time Monitoring

Process Analytical Technology (PAT) is increasingly implemented in pharmaceutical manufacturing to ensure process robustness and consistent product quality through real-time monitoring and control. univaq.iteuropa.eu For the synthesis of (S)-Pregabalin and its intermediates, PAT provides significant advantages for monitoring and controlling synthetic processes directly.

In continuous flow manufacturing of pregabalin, in-line analytical tools are integrated for real-time monitoring of reaction progress and product quality. nih.gov Spectroscopic techniques such as UV-Vis, Mid-IR, and Near-IR are used to determine the concentration of reactants and products during reactions, distillations, and crystallizations. europa.eu For example, in-situ UV-Vis spectroscopy can be used to track the consumption of starting materials and the formation of the product by monitoring characteristic absorption peaks. europa.eu

Computational Chemistry and Modeling of S Pregabalin Methyl Ester and Its Reactions

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal for elucidating the intricate mechanisms of reactions involving (S)-Pregabalin Methyl Ester and its precursors. These calculations provide detailed energy landscapes, including the structures and energies of reactants, transition states, and products.

One area of focus has been the lactamization of pregabalin (B1679071), a critical degradation pathway. Computational studies have investigated this intramolecular cyclization, revealing that the process begins with the transformation of stable isomers into an unstable form. A transition state with a significant energy barrier (e.g., 25.96 kcal/mol higher than the ground state) must be overcome for the reaction to proceed to the toxic lactam byproduct. researchgate.netresearchgate.net Intrinsic Reaction Coordinate (IRC) calculations confirm the path from the transition state to the final product, providing a complete picture of the reaction coordinate. researchgate.net

In the synthesis of related structures, such as 4-methylpregabalin (B8757328), quantum chemical calculations have been used to model the key stereoinduction step: the Michael addition. beilstein-journals.org By optimizing geometries at the HF/6-31G* level and refining energies with higher-level functionals like M06-2X, researchers can propose detailed transition state models. beilstein-journals.org These models reveal how organocatalysts, through a network of hydrogen bonds, activate the nitroalkene substrate and position the nucleophile for a specific facial attack, thereby controlling the stereochemical outcome. beilstein-journals.orgsmolecule.com Such calculations are crucial for predicting which enantiomer of a catalyst will produce the desired product configuration. beilstein-journals.org

Table 1: Example of DFT Functionals and Basis Sets in Reaction Studies

| Study Type | Method/Functional | Basis Set | Application | Reference |

|---|---|---|---|---|

| Lactamization Mechanism | B3LYP, M06-2X | 6-31g(d) | Investigating degradation pathway of Pregabalin. | researchgate.net |

| Michael Addition TS | HF, M06-2X | 6-31G*, 6-311+G** | Modeling stereoselective synthesis of a Pregabalin analogue. | beilstein-journals.org |

Conformational Analysis and Stereochemical Predictions

The biological activity and reaction selectivity of chiral molecules like (S)-Pregabalin Methyl Ester are intrinsically linked to their three-dimensional structure. Conformational analysis, aided by computational methods, explores the potential shapes a molecule can adopt and their relative energies.

Studies on pregabalin have utilized Density Functional Theory to map its conformational states. semmelweis.hu Due to its flexibility, pregabalin exists as a population of different conformers, and understanding their relative stability and properties is key. semmelweis.hu For instance, computational models predict that the lowest energy conformation of a related compound, 4-methylpregabalin, features a gauche(+) arrangement around the C3-C4 bond and an intramolecular hydrogen bond. smolecule.com

Computational models are also powerful tools for stereochemical prediction. In organocatalyzed reactions, the precise geometry of the catalyst-substrate transition state determines the stereochemical outcome. Calculations can predict which diastereomer will be favored. For the synthesis of a 4-methylpregabalin precursor via a Michael addition, calculations suggested that a specific chiral squaramide catalyst would favor the formation of (3R,4R) and (3S,4R) configured products, which aligns with experimental observations of high enantiomeric purity for the major diastereomer. beilstein-journals.org This predictive power accelerates the development of asymmetric syntheses, reducing the need for extensive experimental screening of catalysts and conditions. nih.govescholarship.org

In Silico Screening and Design of Catalysts and Reagents

The design and optimization of catalysts are central to the efficient synthesis of (S)-Pregabalin and its precursors, including the methyl ester. In silico methods allow for the rapid screening of potential catalysts and the rational design of new ones with enhanced activity and selectivity.

A significant area of application is in biocatalysis. For the synthesis of pregabalin precursors, enzymes like nitrilases, imidases, and esterases are often employed. nih.govnih.govacs.org Computational tools, including homology modeling and molecular docking, are used to understand and engineer these enzymes. For example, to improve a nitrilase for the synthesis of (S)-3-cyano-5-methylhexanoic acid, researchers used computational analysis to identify key amino acid residues in the enzyme's catalytic pocket. nih.govresearchgate.net By creating mutations in silico (e.g., V82L, M127I, C237S) and simulating their effect, they successfully engineered a variant with vastly improved enantioselectivity, increased activity, and reduced byproduct formation. nih.gov

Similarly, in the development of an imidase for producing a key pregabalin intermediate, homology modeling was used to identify the substrate-binding pocket. nih.gov Semi-rational design, guided by analyzing amino acid conservation, led to the identification of non-obvious mutation sites that significantly enhanced catalytic activity. nih.gov This highlights the power of combining computational design with experimental validation.

Table 2: Computationally Guided Catalyst/Enzyme Engineering for Pregabalin Synthesis

| Enzyme/Catalyst | Computational Method | Target Residues/Features | Outcome | Reference |

|---|---|---|---|---|

| Nitrilase (BaNITM0) | Structure Analysis, MD Simulations | V82L, M127I, C237S | 5.4-fold higher activity, improved stereoselectivity | nih.gov |

| Imidase (BpIH) | Homology Modeling, Docking, MD | Y37F, H133N, S226I | ~5-fold increase in enzyme activity | nih.gov |

Molecular Dynamics Simulations for Understanding Reaction Pathways

While quantum chemical calculations are excellent for static structures and transition states, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations are particularly valuable for studying enzyme-catalyzed reactions and understanding how substrate binding and protein flexibility influence the reaction pathway.

In the engineering of a nitrilase, MD simulations revealed that specific mutations (M127I and C237S) restricted the movement of a key catalytic residue (E66). nih.govresearchgate.net This structural rigidity was directly linked to a desirable decrease in the formation of an amide byproduct. nih.gov Further simulations showed that another mutation (V82L) induced a reconstruction of the substrate-binding region, explaining the observed improvement in stereoselectivity. nih.govresearchgate.net

MD simulations have also been employed to understand the enhanced catalytic activity of engineered imidases. nih.gov The results indicated that synergistic mutations led to a more rigid structure around the mutation sites, altering the interaction network and improving the protein's affinity for the substrate, which in turn boosted catalytic efficiency. nih.gov These dynamic insights are crucial for a holistic understanding of how enzymes function and how they can be rationally improved for industrial applications, such as the large-scale synthesis of (S)-Pregabalin from intermediates like its methyl ester.

Future Directions and Emerging Research Avenues for S Pregabalin Methyl Ester

Integration with Artificial Intelligence and Machine Learning in Synthesis Design and Optimization

The intersection of artificial intelligence (AI) and chemistry is a rapidly expanding frontier with the potential to revolutionize synthesis design. For intermediates like (S)-Pregabalin Methyl Ester, AI and machine learning (ML) offer powerful tools for optimizing existing synthetic routes and discovering novel ones.

ML-based frameworks are increasingly used in cheminformatics to enhance the efficiency of drug design and synthesis. chiralpedia.com These computational models can analyze vast datasets of chemical reactions to identify hidden patterns, predict reaction outcomes, and suggest optimal conditions, thereby reducing the need for extensive empirical experimentation. chiralpedia.com For the synthesis of (S)-Pregabalin Methyl Ester, AI algorithms could be employed to:

Predict Catalyst Performance: ML models can be trained to predict the stereoselectivity and activity of various catalysts for the asymmetric reactions involved in the synthesis, such as the Michael addition to form the chiral center. researchgate.net

Optimize Reaction Conditions: AI can systematically explore a multidimensional parameter space (e.g., temperature, solvent, catalyst loading, reaction time) to identify conditions that maximize yield and purity while minimizing costs and environmental impact.

Design de novo Synthetic Pathways: By learning the rules of chemical reactivity, AI can propose entirely new synthetic routes to (S)-Pregabalin Methyl Ester that may be more efficient or sustainable than current methods.

The application of these data-driven approaches promises to accelerate the development of more economical and robust manufacturing processes for pregabalin (B1679071) and its intermediates. chiralpedia.com

Novel Catalytic Systems for Enhanced Efficiency and Stereoselectivity

The stereoselective synthesis of the (S)-enantiomer is crucial, as it possesses the desired pharmacological activity. tsijournals.com Research continues to focus on developing more efficient and highly stereoselective catalytic systems.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful strategy for synthesizing chiral molecules. beilstein-journals.org For pregabalin precursors, bifunctional catalysts, particularly those derived from Cinchona alkaloids like quinine (B1679958) and quinidine, have shown significant success. mdpi.comresearchgate.net These catalysts, which feature a tertiary amine base combined with hydrogen-bond donors (e.g., thiourea (B124793), squaramide), can achieve high enantioselectivity in the key Michael addition step. mdpi.comunivaq.it For instance, squaramide catalysts have been used to obtain the desired Michael adduct in high yield and with excellent enantiomeric purity (er up to 99:1). beilstein-journals.org Research in this area focuses on designing novel catalyst structures and optimizing reaction conditions to achieve high turnover frequencies with low catalyst loadings, making the process more cost-competitive for industrial-scale production. mdpi.comunivaq.it

| Catalyst Type | Key Reaction | Reported Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |

| Chiral Squaramide | Michael addition of malonate to nitroalkene | er 99:1 | beilstein-journals.org |

| Quinidine-derived Thiourea | Michael addition of Meldrum's acid to nitroalkene | up to 75% ee | researchgate.net |

| Cinchona Alkaloid-derived Squaramide | Michael addition of dimethyl malonate to nitroalkene | >80% ee | univaq.it |

| Evans Chiral Auxiliary | Asymmetric Alkylation | >99.0% de | tsijournals.com |

Chemoenzymatic and Biocatalytic Methods: Enzymes offer unparalleled stereoselectivity and operate under mild, environmentally friendly conditions. nih.gov Several enzymatic and chemoenzymatic routes to pregabalin precursors have been developed.

Ene-reductases: These enzymes can asymmetrically reduce β-cyanoacrylate esters to furnish the desired chiral cyano ester intermediate. acs.orgacs.orgnih.gov Studies have shown that both the geometry of the substrate ((E)- or (Z)-isomer) and modifications to the ester group (e.g., methyl vs. ethyl) can significantly influence the conversion rates and stereochemical outcome, allowing access to either enantiomer in high purity. acs.orgacs.org

Lipases and Nitrilases: Lipase-catalyzed resolution of racemic intermediates is a well-established and commercially competitive method. researchgate.netnih.gov For example, Lipolase® has been used for the kinetic resolution of a cyano diester precursor. researchgate.netresearchgate.net Similarly, nitrilases have been employed for the asymmetric hydrolysis of dinitriles, offering a green and efficient route to chiral cyano-acid precursors. researchgate.netresearchgate.net Future research will likely focus on enzyme engineering to improve substrate scope, activity, and stability, as well as on the immobilization of enzymes for enhanced reusability and application in continuous flow processes. nih.govresearchgate.net

Exploration of New Synthetic Applications Beyond Pregabalin Synthesis

The chiral scaffold of (S)-Pregabalin Methyl Ester makes it a valuable building block for the synthesis of other molecules. Amino acid methyl esters are recognized as important intermediates in various fields, including medicinal chemistry and as chiral sources for other synthetic endeavors. nih.gov

Future research could explore the use of (S)-Pregabalin Methyl Ester as a starting material for:

Other GABA Analogues: The core structure can be chemically modified to synthesize other biologically active γ-amino acid derivatives, such as 4-methylpregabalin (B8757328), which has shown higher activity than pregabalin in some studies. beilstein-journals.orgnih.gov

Novel Pharmaceutical Agents: The chiral isobutyl group and the ester functionality can be elaborated into different pharmacophores, potentially leading to the discovery of new therapeutic agents.

Fine Chemicals and Chiral Ligands: Chiral esters are used in the synthesis of fine chemicals, such as fragrances. scielo.brresearchgate.net The stereogenic center of (S)-Pregabalin Methyl Ester could be incorporated into new chiral ligands for asymmetric catalysis or used as a building block for complex natural product synthesis. The use of methyl esters as an efficient and inexpensive protecting group in the synthesis of complex molecules like O-glycosyl amino acids highlights their versatility. researchgate.net

Sustainable Production Technologies and Circular Economy Principles in Chemical Synthesis

There is a strong societal and industrial push towards "green chemistry" and the adoption of a circular economy model in the pharmaceutical industry. nih.govsustainability-directory.com This involves designing processes that minimize waste, reduce energy consumption, and eliminate the use of hazardous substances. nih.govpharmamanufacturing.com

Future research on the synthesis of (S)-Pregabalin Methyl Ester will increasingly incorporate these principles:

Continuous Flow Synthesis: Shifting from batch to continuous flow manufacturing offers improved safety, efficiency, and consistency. univaq.itresearchgate.net Flow processes have been developed for the synthesis of pregabalin intermediates, allowing for better control over reaction parameters and reducing the need for purification of thermally unstable intermediates. mdpi.comresearchgate.net

Green Solvents and Catalyst Recycling: A significant focus is on reducing solvent use or replacing hazardous solvents with greener alternatives like water. nih.govgoogle.com One highly efficient process for pregabalin performs all four manufacturing steps in water. nih.govresearchgate.net Furthermore, developing methods for the recovery and reuse of expensive chiral catalysts is critical for improving the cost-effectiveness and sustainability of the synthesis. mdpi.comunivaq.it

Circular Economy Integration: The principles of a circular economy aim to design out waste and keep materials in use. sustainability-directory.compharmamanufacturing.comnih.gov In the context of (S)-Pregabalin Methyl Ester synthesis, this could involve converting byproducts from one reaction step into starting materials for another, or designing processes where waste streams are minimized and recycled. pharmamanufacturing.com Adopting circular economy principles can reduce material extraction, lower greenhouse gas emissions, and safeguard the future supply of essential medicines. efpia.euefpia.eu While regulatory hurdles exist, the pharmaceutical industry is actively exploring ways to implement these sustainable models. efpia.euefpia.eu

Q & A

Q. What are the key synthetic pathways for producing (S)-Pregabalin Methyl Ester with high enantiomeric purity?

(S)-Pregabalin Methyl Ester is synthesized via chemoenzymatic methods using ene-reductases (e.g., OYE2, OYE3) to achieve stereoselective reduction of β-cyanoacrylate esters. For example, (E)-configured substrates yield (S)-products with >99% enantiomeric excess (ee) when catalyzed by enzymes like OYE2 . Methyl esters exhibit higher reaction rates compared to bulkier esters (e.g., ethyl), improving conversion rates . The process can be scaled to gram quantities (83% yield) using NADH-cofactor recycling systems .

Q. What analytical methods are validated for quantifying (S)-Pregabalin Methyl Ester and its impurities?

Reverse-phase HPLC coupled with mass spectrometry (LC-MS) is the gold standard for impurity profiling. For example, LC-MS identifies ester-related impurities (e.g., isobutyl esters) via parent ions (e.g., m/z 216) and validates structural assignments using IR (C=O stretching at 1727 cm⁻¹) and NMR (δ 3.8 ppm for methylene protons adjacent to ester oxygen) . Regulatory compliance (ICH guidelines) requires impurities to be <0.15% for known and <0.10% for unknown substances .

Q. How does steric hindrance in ester groups influence the stability of (S)-Pregabalin Methyl Ester?

Smaller ester groups (e.g., methyl) enhance stability and reaction efficiency by reducing steric clashes during enzymatic catalysis. For instance, methyl esters (Z)-6a achieve 64% conversion with perfect stereoselectivity, whereas bulkier ethyl esters (Z)-4a are unreactive . Degradation pathways, such as ester hydrolysis, are monitored via accelerated stability studies under varying pH and temperature conditions .

Advanced Research Questions

Q. What experimental design strategies optimize stereoselective synthesis of (S)-Pregabalin Methyl Ester?

The Taguchi method (L9 orthogonal array) systematically optimizes parameters like catalyst concentration (most influential), temperature, and molar ratios. For example, potassium hydroxide (1.5 wt%) at 60°C maximizes rapeseed methyl ester yield (96.7%), a model applicable to pregabalin ester synthesis . ANOVA identifies catalyst concentration as critical (77.58% contribution) . Enzyme engineering (e.g., OYE3 mutation) further enhances R/S selectivity for bulky substrates .

Q. How can contradictory data on enzyme stereopreference be resolved in (S)-Pregabalin Methyl Ester synthesis?

Contradictions arise from substrate stereochemistry (E/Z isomers) and enzyme-substrate interactions. For example, OYE3 produces (R)-products from (E)-5a (methyl ester) but (S)-products from (E)-4a (ethyl ester) due to steric effects . Resolving such discrepancies requires molecular dynamics simulations to map active-site interactions and directed evolution to tailor enzyme specificity .

Q. What methodologies are used to profile and mitigate ester-related degradation impurities in (S)-Pregabalin formulations?

Impurities like isobutyl esters form via solvent interactions (e.g., isobutanol during extraction) and are synthesized intentionally (e.g., via thionyl chloride-mediated esterification) for reference standards . Forced degradation studies under oxidative, thermal, and hydrolytic conditions, coupled with LC-MS/MS, identify degradation pathways. Mitigation strategies include solvent substitution (e.g., using methanol instead of isobutanol) and formulation buffers to stabilize the ester group .

Q. How does the choice of co-solvent impact the bioreduction efficiency of (S)-Pregabalin precursors?

Polar aprotic solvents (e.g., DMSO) enhance enzyme activity by improving substrate solubility. For instance, ADH-based cofactor systems in aqueous-DMSO mixtures increase NADH recycling efficiency, boosting conversion rates by 20–30% . Solvent optimization via Design of Experiments (DoE) minimizes denaturation while maximizing reaction kinetics .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro